molecular formula C6H16N2O2S B7909746 3,3'-Sulfonylbis(1-propanamine)

3,3'-Sulfonylbis(1-propanamine)

Cat. No.: B7909746
M. Wt: 180.27 g/mol
InChI Key: JGEUTDFTBBIPKI-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(1-propanamine) is an organic compound with the molecular formula C6H16N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group (SO2) linked to two 1-propanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(1-propanamine) typically involves the reaction of 1-propanamine with a sulfonyl chloride derivative. One common method is the reaction of 1-propanamine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of 3,3’-Sulfonylbis(1-propanamine) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(1-propanamine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

3,3’-Sulfonylbis(1-propanamine) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and 3,3’-Sulfonylbis(1-propanamine) may be explored for similar applications.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(1-propanamine) involves its interaction with biological molecules, particularly proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Diaminodiphenyl sulfone: Another sulfonamide derivative with similar structural features.

    3,3’-Sulfonyldianiline: A compound with a similar sulfonyl linkage but different amine groups.

Uniqueness

3,3’-Sulfonylbis(1-propanamine) is unique due to its specific combination of sulfonyl and 1-propanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-aminopropylsulfonyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEUTDFTBBIPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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